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molecular formula C6H5Cl2N B8683190 Benzenamine, N,N-dichloro- CAS No. 70278-00-1

Benzenamine, N,N-dichloro-

Cat. No. B8683190
M. Wt: 162.01 g/mol
InChI Key: DADSZOFTIIETSV-UHFFFAOYSA-N
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Patent
US08088960B2

Procedure details

163 g 2,3-Dichloroaniline (1.0 mol) is added to a mixture of 3250 g of 30% aqueous HBr (12.0 mole) and 25.4 g copper powder of a particle size of approx. 45μ at 35-37° C. The mixture is stirred for 15 minutes at 35-37° C. Then, 766 g of an aqueous solution of NaNO2 (40% solution in water, 4.44 mole) is added via subsurface feeding over a period of 3 hours at 35° C. Parallel to the addition of the sodium nitrite 489 g 2,3-dichloroaniline (3.0 mol) is added over a period of 2.5 hours at the same temperature. The addition of dichloraniline starts 15 minutes after the start of the addition of sodium nitrite. After all additions are complete the reaction mixture is stirred for 30 minutes at 35° C. Then, the reaction mixture is heated to 60-65° C. The organic phase containing the reaction product is separated from the aqueous phase. The remaining liquid is discarded and the crude product is washed twice with 200 ml water. 792.2 g of crude solid 1-bromo-2,3-dichlorobenzene is obtained (87.7% of theory) with a purity of 86.2%).
Quantity
163 g
Type
reactant
Reaction Step One
Name
Quantity
3250 g
Type
reactant
Reaction Step One
Name
copper
Quantity
25.4 g
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
766 g
Type
reactant
Reaction Step Two
Name
Quantity
4.44 mol
Type
reactant
Reaction Step Two
Quantity
489 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1N.[BrH:10].N([O-])=O.[Na+].ClN(Cl)C1C=CC=CC=1>[Cu]>[Br:10][C:3]1[CH:5]=[CH:6][CH:7]=[C:8]([Cl:9])[C:2]=1[Cl:1] |f:2.3|

Inputs

Step One
Name
Quantity
163 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1Cl
Name
Quantity
3250 g
Type
reactant
Smiles
Br
Name
copper
Quantity
25.4 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
aqueous solution
Quantity
766 g
Type
reactant
Smiles
Name
Quantity
4.44 mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
489 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN(C1=CC=CC=C1)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
36 (± 1) °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 minutes at 35-37° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
feeding over a period of 3 hours at 35° C
Duration
3 h
ADDITION
Type
ADDITION
Details
is added over a period of 2.5 hours at the same temperature
Duration
2.5 h
WAIT
Type
WAIT
Details
starts 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
is stirred for 30 minutes at 35° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture is heated to 60-65° C
ADDITION
Type
ADDITION
Details
The organic phase containing the reaction product
CUSTOM
Type
CUSTOM
Details
is separated from the aqueous phase
WASH
Type
WASH
Details
the crude product is washed twice with 200 ml water

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 792.2 g
YIELD: CALCULATEDPERCENTYIELD 350.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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